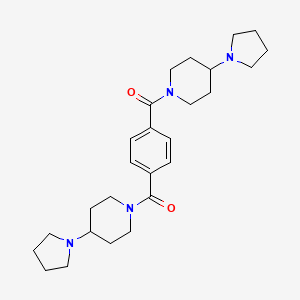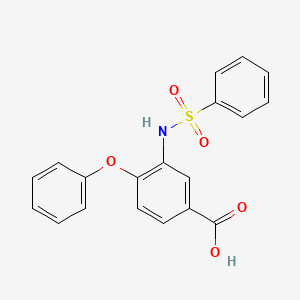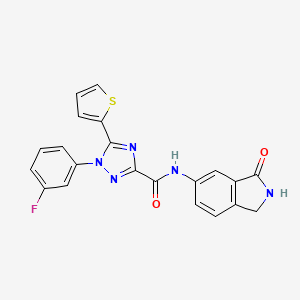![molecular formula C20H28N2O3 B7552611 (1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7552611.png)
(1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic psychoactive drug that belongs to the cathinone class. MDPV is a powerful stimulant that acts on the central nervous system, producing effects similar to those of cocaine or amphetamines. In recent years, MDPV has gained popularity as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States. However, MDPV also has potential applications in scientific research, particularly in the study of the brain and behavior.
作用机制
MDPV acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects, including increased alertness, euphoria, and increased sociability. However, MDPV also has potential for abuse and addiction, as well as adverse effects on the cardiovascular and nervous systems.
Biochemical and Physiological Effects
MDPV has been shown to produce a range of biochemical and physiological effects, including increased dopamine release, increased heart rate and blood pressure, and increased body temperature. These effects are similar to those produced by other stimulant drugs such as cocaine and amphetamines. However, MDPV has been shown to be more potent and longer-lasting than these drugs, leading to a higher risk of adverse effects and addiction.
实验室实验的优点和局限性
MDPV has several advantages as a tool for scientific research, including its high affinity for the dopamine transporter and its ability to modulate the release of dopamine, norepinephrine, and serotonin. However, MDPV also has limitations, including its potential for abuse and addiction, as well as its adverse effects on the cardiovascular and nervous systems. Researchers must carefully consider these factors when designing experiments involving MDPV.
未来方向
There are several potential future directions for research involving MDPV. One area of interest is the use of MDPV as a tool for studying the neurochemical basis of addiction and other psychiatric disorders. Another area of interest is the development of new drugs based on the structure of MDPV, which may have therapeutic applications in the treatment of depression, anxiety, and other mood disorders. Additionally, further research is needed to better understand the long-term effects of MDPV on the brain and body, as well as its potential for abuse and addiction.
合成方法
MDPV is synthesized by the reaction of 3,4-methylenedioxyphenylpropan-2-one with 1-benzylpyrrolidine and 3-(1,3-dioxolan-2-yl)piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by column chromatography to yield pure MDPV.
科学研究应用
MDPV has potential applications in scientific research, particularly in the study of the brain and behavior. It has been shown to have high affinity for the dopamine transporter, which is involved in the regulation of reward and motivation. MDPV also has affinity for the norepinephrine transporter and the serotonin transporter, which are involved in the regulation of mood and arousal. These properties make MDPV a valuable tool for studying the neurochemical basis of addiction, depression, and other psychiatric disorders.
属性
IUPAC Name |
(1-benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c23-19(22-11-4-8-17(15-22)20-24-12-13-25-20)18-9-5-10-21(18)14-16-6-2-1-3-7-16/h1-3,6-7,17-18,20H,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISWQSAPTAFWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCCN2CC3=CC=CC=C3)C4OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7552534.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7552539.png)
![(3-Anilinopyrrolidin-1-yl)-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanone](/img/structure/B7552542.png)
![1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7552546.png)

![2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7552565.png)
![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-phenyl-2-pyrrolidin-1-ylacetamide](/img/structure/B7552571.png)

![[5-Chloro-6-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methylamino]pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7552587.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552616.png)
![N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7552622.png)
![2-(1,2-benzoxazol-3-yl)-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7552625.png)
